molecular formula C17H22N2O3 B8259105 tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B8259105
M. Wt: 302.37 g/mol
InChI Key: JXXYPPSPSUQTJP-OAHLLOKOSA-N
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Description

tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate is a chemical compound that features a tert-butyl group, a cyanophenyl group, and an oxazepane ring

Preparation Methods

The synthesis of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:

    Formation of the oxazepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl esters or tert-butyl halides under suitable reaction conditions.

    Attachment of the cyanophenyl group: This can be done through nucleophilic substitution reactions or other coupling reactions.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or other nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can provide steric hindrance, affecting the compound’s reactivity and interactions. The cyanophenyl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s binding to targets. The oxazepane ring can provide conformational rigidity, affecting the compound’s overall shape and reactivity .

Comparison with Similar Compounds

tert-Butyl (S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (S)-2-(4-methylphenyl)-1,4-oxazepane-4-carboxylate: This compound has a methyl group instead of a cyanophenyl group, which can affect its reactivity and applications.

    tert-Butyl (S)-2-(4-chlorophenyl)-1,4-oxazepane-4-carboxylate:

Properties

IUPAC Name

tert-butyl (2S)-2-(4-cyanophenyl)-1,4-oxazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-9-4-10-21-15(12-19)14-7-5-13(11-18)6-8-14/h5-8,15H,4,9-10,12H2,1-3H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXYPPSPSUQTJP-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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